molecular formula C9H19NO2 B6155672 5-(morpholin-4-yl)pentan-2-ol CAS No. 61025-50-1

5-(morpholin-4-yl)pentan-2-ol

Cat. No.: B6155672
CAS No.: 61025-50-1
M. Wt: 173.3
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Description

Significance of Piperidine (B6355638) and Morpholine (B109124) Scaffolds in Synthetic Chemistry

Piperidine and morpholine rings are prominent structural motifs in a vast array of biologically active compounds and are considered privileged structures in medicinal chemistry. Their prevalence stems from their ability to impart favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.

Similarly, the piperidine scaffold, a six-membered ring containing a single nitrogen atom, is a key component of numerous natural alkaloids and synthetic pharmaceuticals. evitachem.commdpi.com Its derivatives have a wide range of therapeutic applications, and the piperidine ring is frequently employed in the design of new drug candidates. evitachem.commdpi.com The ability of both morpholine and piperidine scaffolds to serve as versatile platforms for chemical modification makes them indispensable tools for the synthetic chemist.

Contextualizing 5-(morpholin-4-yl)pentan-2-ol as a Research Subject

While extensive research has been conducted on a wide range of morpholine derivatives, this compound itself has not been the subject of extensive dedicated studies. Its significance is primarily derived from its status as a derivative of the more frequently documented ketone, 5-(morpholin-4-yl)pentan-2-one. nih.gov The conversion of this ketone to the secondary alcohol, this compound, represents a fundamental transformation in organic synthesis—the reduction of a carbonyl group.

The presence of a chiral center at the C-2 position, created upon reduction of the ketone, introduces the possibility of stereoisomers (R and S enantiomers). The synthesis of single enantiomers of such chiral alcohols is of paramount importance in pharmaceutical sciences, as different enantiomers of a drug can exhibit vastly different biological activities.

The research interest in this compound, therefore, lies in its potential as a chiral building block and as a molecule with its own inherent biological properties, inferred from the activities of structurally similar morpholino-alcohols.

Overview of Research Trajectories for Multifunctional Organic Compounds

The development of multifunctional organic compounds is a major driving force in modern chemical research. These compounds, which possess multiple distinct functional groups, can exhibit a range of properties and engage in various types of chemical transformations. Research in this area is often directed towards several key goals:

Diversity-Oriented Synthesis: The creation of libraries of structurally diverse molecules from a common starting material. Multifunctional compounds are ideal substrates for this approach, as each functional group can be independently modified to generate a wide array of new derivatives.

Tandem and Cascade Reactions: The design of synthetic routes where multiple bond-forming events occur in a single operation. The functional groups within a multifunctional molecule can be orchestrated to react sequentially, leading to the rapid construction of complex molecular architectures.

Development of Novel Catalysts and Reagents: Multifunctional molecules can serve as ligands for metal catalysts or as organocatalysts themselves. The interplay between the different functional groups can lead to unique catalytic activities and selectivities.

Probing Biological Systems: The synthesis of multifunctional molecules as chemical probes to investigate biological pathways. For example, a molecule might contain a reactive group to covalently label a target protein, as well as a reporter tag for visualization.

Materials Science: The incorporation of multifunctional organic compounds into polymers and other materials to impart specific properties, such as conductivity, optical activity, or self-healing capabilities.

The study of compounds like this compound fits squarely within this research paradigm, offering a platform for the exploration of new synthetic methodologies and the potential discovery of novel functional molecules.

Detailed Research Findings

While direct and extensive research on this compound is limited, a significant amount of information can be inferred from its chemical structure, its precursor, and the behavior of analogous compounds.

Synthesis and Spectroscopic Characterization

The most logical and common synthetic route to this compound is through the reduction of its corresponding ketone, 5-(morpholin-4-yl)pentan-2-one. This transformation can be achieved using a variety of reducing agents.

Table 1: Predicted Synthesis of this compound

Precursor Reagent Product Reaction Type
5-(morpholin-4-yl)pentan-2-one Sodium borohydride (B1222165) (NaBH4) This compound Ketone Reduction
5-(morpholin-4-yl)pentan-2-one Lithium aluminum hydride (LiAlH4) This compound Ketone Reduction
5-(morpholin-4-yl)pentan-2-one Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) This compound Ketone Reduction

A particularly noteworthy method for the synthesis of related chiral alcohols is the use of ketoreductase enzymes. For instance, a patent describes the enzymatic reduction of a similar substrate, 1-(4-Fluoro-phenyl)-5-morpholin-4-yl-pentane-1,5-dione, to the corresponding chiral alcohol, (S)-5-(4-Fluoro-phenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one, with high enantiomeric excess. google.comgoogle.com This suggests that a similar biocatalytic approach could be employed for the asymmetric synthesis of this compound.

The spectroscopic properties of this compound can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).- A doublet for the methyl group adjacent to the hydroxyl group (CH₃-CH(OH)).- Resonances for the protons of the morpholine ring.- Signals for the methylene (B1212753) groups of the pentyl chain.
¹³C NMR - A signal for the carbon attached to the hydroxyl group (C-OH).- A signal for the methyl carbon (CH₃).- Resonances for the carbons of the morpholine ring.- Signals for the carbons of the pentyl chain.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol.- C-H stretching absorptions around 2800-3000 cm⁻¹.- C-O stretching absorption around 1050-1150 cm⁻¹.- C-N stretching absorption.

| Mass Spectrometry | - A molecular ion peak corresponding to its molecular weight. |

These predicted data provide a basis for the identification and characterization of the compound in a laboratory setting.

Potential Research Applications and Biological Activity

The biological activity of this compound has not been explicitly reported. However, the activities of structurally related morpholino-alcohols suggest potential areas of investigation. For example, various morpholine derivatives have been evaluated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the treatment of Alzheimer's disease. mdpi.com The combination of the morpholine moiety and a hydroxyl group in this compound could make it a candidate for screening in such assays.

Furthermore, the chiral nature of this compound makes it a valuable intermediate for the synthesis of more complex chiral molecules. The separate enantiomers could be used as building blocks in the total synthesis of natural products or in the development of new chiral catalysts and ligands.

Properties

CAS No.

61025-50-1

Molecular Formula

C9H19NO2

Molecular Weight

173.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Morpholin 4 Yl Pentan 2 Ol and Its Structural Analogues

Retrosynthetic Analysis of 5-(morpholin-4-yl)pentan-2-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comub.edusemanticscholar.org For this compound, the analysis reveals two primary disconnection points: the carbon-nitrogen (C-N) bond of the tertiary amine and the carbon-oxygen (C-O) bond of the secondary alcohol.

Approach A: C-N Bond Disconnection

The most logical disconnection is at the C-N bond linking the morpholine (B109124) ring to the pentanol (B124592) backbone. This disconnection suggests a reaction between morpholine, acting as a nitrogen nucleophile, and a five-carbon electrophile. This leads to two key synthons: a morpholinyl cation and a pentanol-derived anion, which correspond to the synthetic equivalents of morpholine and a pentane (B18724) chain with an electrophilic center and a hydroxyl or carbonyl group.

Synthetic Equivalent 1: Morpholine

Synthetic Equivalent 2: A 5-carbon chain with a leaving group at the 5-position and a ketone or protected alcohol at the 2-position (e.g., 5-halopentan-2-one).

Approach B: C-O Bond Disconnection (Functional Group Interconversion)

Alternatively, the hydroxyl group can be viewed as the product of a reduction. This functional group interconversion (FGI) leads to a precursor ketone, 5-(morpholin-4-yl)pentan-2-one. chemsynthesis.com This ketone then becomes the new target for retrosynthetic analysis, where a C-N bond disconnection would be the subsequent step.

This two-pronged analysis provides a flexible framework for designing a synthetic route, allowing chemists to choose the most efficient path based on the availability of starting materials and the desired stereochemical outcome for the alcohol.

Carbon-Nitrogen Bond Formation Strategies for the Morpholine Moiety

The incorporation of the morpholine ring is a critical step in the synthesis. Morpholine is a secondary amine, and its nitrogen atom is nucleophilic, enabling it to participate in a variety of C-N bond-forming reactions. wikipedia.org

A direct and common method for forming the C-N bond is through a nucleophilic substitution (SN2) reaction. nptel.ac.in In this approach, morpholine acts as the nucleophile, attacking an aliphatic chain that contains a suitable leaving group (e.g., a halide or a sulfonate ester) at the terminal position.

For the synthesis of the precursor ketone, 5-(morpholin-4-yl)pentan-2-one, the reaction would involve morpholine and a 5-halopentan-2-one.

Reaction Scheme: Morpholine + 5-halopentan-2-one → 5-(morpholin-4-yl)pentan-2-one + Halide salt

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed, driving the reaction to completion. The choice of solvent and temperature is crucial to optimize the reaction rate and minimize side reactions.

Reductive amination is a powerful, two-step process that forms an amine from a carbonyl compound and an amine. wikipedia.org The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding amine. nih.gov This method is widely used due to its efficiency and the mild conditions often employed.

To form this compound or its ketone precursor, one could react morpholine with a suitable carbonyl-containing precursor, such as 4-oxopentanal or a derivative of levulinic acid. The choice of reducing agent is critical for the success of the reaction; common reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group. wikipedia.org

PrecursorAmineReducing AgentProduct
4-OxopentanalMorpholineNaBH(OAc)₃This compound
5-OxohexanalMorpholineNaBH₃CN6-morpholinohexan-2-one

This table illustrates potential reductive amination strategies for synthesizing morpholine-containing aliphatic chains.

Another strategy for C-N bond formation involves the nucleophilic ring-opening of a strained cyclic ether, such as an epoxide or a substituted oxetane, by morpholine. mdpi.com While less direct for synthesizing a pentanol chain, this method is valuable for creating structural analogues. For instance, the reaction of morpholine with propylene oxide would yield 1-(morpholin-4-yl)propan-2-ol.

To construct the specific carbon backbone of this compound, a more complex cyclic ether would be required, such as a suitably substituted tetrahydrofuran derivative activated by a Lewis acid. The Lewis acid coordinates to the ether oxygen, making the ring more susceptible to nucleophilic attack by morpholine. mdpi.com This approach, while synthetically challenging, offers a pathway to complex structures. nih.govacs.org

Introduction and Functionalization of the Hydroxyl Group

The final key structural feature of this compound is the chiral secondary alcohol at the C-2 position. The stereochemistry of this center can be crucial for the biological activity of the molecule.

The most effective method for introducing the hydroxyl group with stereochemical control is the asymmetric reduction of the prochiral ketone, 5-(morpholin-4-yl)pentan-2-one. wikipedia.org This transformation converts the planar carbonyl group into a chiral alcohol, and various methods have been developed to achieve high levels of enantioselectivity. organic-chemistry.orgnih.govacs.org

Catalytic Asymmetric Hydrogenation: This technique uses a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, complexed with a chiral ligand (e.g., BINAP). The ketone is hydrogenated under a hydrogen atmosphere, and the chiral catalyst environment directs the hydride addition to one face of the carbonyl, leading to a preponderance of one enantiomer of the alcohol.

Stoichiometric Chiral Reducing Agents: Reagents such as those used in the Corey-Bakshi-Shibata (CBS) reduction or reductions with chiral boranes like Midland Alpine borane can deliver a hydride stereoselectively. wikipedia.org The CBS reduction employs a chiral oxazaborolidine catalyst with borane as the stoichiometric reductant and is known for its high enantioselectivity with a wide range of ketones.

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), can be used to reduce ketones with exceptional stereoselectivity. nih.gov These biocatalysts operate under mild conditions (aqueous media, room temperature) and often yield products with very high enantiomeric excess (>99% ee).

The following table summarizes the performance of various stereoselective reduction methods on representative ketone substrates.

Ketone SubstrateMethod/CatalystReducing AgentYield (%)Enantiomeric Excess (ee %)Reference
Acetophenone(S)-CBS CatalystBH₃·SMe₂9597 (R) wikipedia.org
1-TetraloneRuCl₂[(R)-BINAP]H₂10098 (R) wikipedia.org
2-OctanoneF420-dependent ADHIsopropanol>99>99 (S) nih.gov
4-tert-ButylcyclohexanoneLi, FeCl₂·4H₂O-9599:1 (dr) organic-chemistry.orgnih.govacs.org

This table presents data on common stereoselective ketone reduction methods, demonstrating their effectiveness in producing chiral alcohols.

Grignard or Organolithium Additions to Ketone Precursors

A primary and highly effective method for synthesizing this compound is through the nucleophilic addition of an organometallic reagent to a ketone precursor. This approach involves reacting a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) with 5-(morpholin-4-yl)pentan-2-one. youtube.comlibretexts.org These organometallic compounds feature a highly nucleophilic carbon atom that readily attacks the electrophilic carbonyl carbon of the ketone. youtube.comlibretexts.org

The general mechanism proceeds in two distinct steps:

Nucleophilic Addition: The Grignard or organolithium reagent adds across the carbonyl double bond, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com For the synthesis of this compound, the ketone precursor would be 5-(morpholin-4-yl)pentan-2-one, and the organometallic reagent would be methyllithium or methylmagnesium bromide.

Acidic Workup: The reaction mixture is treated with a mild acid (e.g., aqueous H₃O⁺ or NH₄Cl) to protonate the intermediate alkoxide, yielding the final secondary alcohol product. masterorganicchemistry.com

This method is a powerful tool for forming carbon-carbon bonds and installing the hydroxyl group at the desired position. libretexts.org The reaction of organolithium reagents with carboxylic acids can also be used to generate the necessary ketone precursor in a one-pot synthesis. researchgate.net

Reagent TypePrecursorReagentProductKey Features
Organolithium5-(morpholin-4-yl)pentan-2-oneMethyllithium (CH₃Li)This compoundHighly reactive; suitable for hindered ketones. chemohollic.com
Grignard5-(morpholin-4-yl)pentan-2-oneMethylmagnesium Bromide (CH₃MgBr)This compoundCommon and versatile; forms a C-C bond effectively. libretexts.org

Hydroboration-Oxidation of Alkene Precursors

The hydroboration-oxidation reaction offers a two-step pathway to convert an alkene into an alcohol. wikipedia.org This method is particularly noted for its anti-Markovnikov regioselectivity, meaning the hydroxyl group is added to the less substituted carbon of the double bond. wikipedia.orglibretexts.org It also exhibits syn-stereospecificity, where the hydrogen and hydroxyl group are added to the same face of the alkene. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound via this route, the ideal alkene precursor would be 5-(morpholin-4-yl)pent-2-ene. The reaction proceeds as follows:

Hydroboration: Borane (BH₃), often used as a complex with tetrahydrofuran (THF), adds across the double bond of the alkene. chemistrysteps.com The boron atom attaches to the less sterically hindered carbon, while a hydrogen atom adds to the more substituted carbon. This step can be repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate. wikipedia.org

Oxidation: The trialkylborane is then oxidized in the presence of a basic solution of hydrogen peroxide (H₂O₂). masterorganicchemistry.com This step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, yielding the alcohol upon workup. masterorganicchemistry.com

While highly effective for producing terminal alcohols from terminal alkenes, the application of this method to an internal alkene like 5-(morpholin-4-yl)pent-2-ene would result in a mixture of products, including the desired this compound and its regioisomer, 5-(morpholin-4-yl)pentan-3-ol. Therefore, controlling regioselectivity is a critical consideration for this pathway.

Synthetic Pathways for the Pentan-2-ol Backbone

Alkylation and Chain Elongation Strategies

Building the pentan-2-ol backbone can be accomplished by coupling smaller carbon fragments. Alkylation strategies often involve the use of organometallic reagents to form new carbon-carbon bonds. For instance, a three-carbon electrophile could be reacted with a two-carbon nucleophile.

One conceptual approach involves:

Starting with a three-carbon aldehyde, such as propanal.

Reacting it with a two-carbon Grignard reagent, like ethylmagnesium bromide.

This nucleophilic addition would form pentan-3-ol, a structural isomer. To achieve the pentan-2-ol structure, one could start with acetaldehyde (a C2 fragment) and react it with propylmagnesium bromide (a C3 fragment). quora.com

These strategies are fundamental in retrosynthetic analysis, allowing for the disconnection of the target molecule into smaller, readily available starting materials.

Functional Group Interconversions on the Aliphatic Chain

Functional group interconversions (FGIs) are essential transformations that modify one functional group into another, allowing for the strategic introduction of the desired alcohol moiety onto a pre-existing pentane chain. solubilityofthings.comfiveable.me

Key FGI strategies include:

Reduction of a Ketone: The most direct FGI route to this compound is the reduction of the corresponding ketone, 5-(morpholin-4-yl)pentan-2-one. This can be achieved with high efficiency using hydride reducing agents. solubilityofthings.com

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent suitable for converting ketones to secondary alcohols. solubilityofthings.com

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also effectively reduces ketones. solubilityofthings.com

Hydration of an Alkene: As discussed previously, the hydration of an alkene can yield an alcohol. While hydroboration-oxidation provides the anti-Markovnikov product, acid-catalyzed hydration of an alkene such as 5-morpholinopent-1-ene or 5-morpholinopent-2-ene would follow Markovnikov's rule, favoring the formation of the more stable carbocation and leading to the desired secondary alcohol.

Substitution of Alkyl Halides: A pentane chain bearing a leaving group, such as a halide (e.g., 2-bromopentane), at the second position can be converted to an alcohol via a nucleophilic substitution reaction (Sₙ1 or Sₙ2) using a hydroxide (B78521) source like NaOH. solubilityofthings.comlibretexts.org

FGI MethodStarting MaterialReagent(s)ProductNotes
Ketone Reduction5-(morpholin-4-yl)pentan-2-oneNaBH₄ or LiAlH₄This compoundHigh yield and common laboratory practice. solubilityofthings.com
Alkene Hydration5-morpholinopent-1-eneH₃O⁺ (acid catalyst)This compoundFollows Markovnikov's rule.
Nucleophilic Substitution5-(morpholin-4-yl)-2-bromopentaneNaOHThis compoundMechanism (Sₙ1/Sₙ2) depends on substrate and conditions. libretexts.org

Catalytic Approaches in the Synthesis of this compound

Catalysis offers efficient and often more environmentally benign pathways for synthesis. While specific catalytic routes for this compound are not extensively documented, general catalytic methods for synthesizing morpholine derivatives and alcohols are applicable. semanticscholar.org

Catalytic Hydrogenation: The reduction of the ketone precursor, 5-(morpholin-4-yl)pentan-2-one, can be performed via catalytic hydrogenation. This method employs a metal catalyst (e.g., Palladium, Platinum, or Nickel) and hydrogen gas to reduce the carbonyl group to a hydroxyl group.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile in forming C-N bonds. A potential retrosynthetic approach could involve a Pd-catalyzed coupling reaction between a suitably functionalized pentan-2-ol derivative and morpholine. e3s-conferences.org

Iron-Catalyzed Cyclization: Iron(III) catalysts have been used for the diastereoselective synthesis of substituted morpholines from precursors like 1,2-amino ethers, which could be adapted for constructing the morpholine ring onto a pre-functionalized pentanol chain. organic-chemistry.org

Advanced and Emerging Synthetic Techniques for Related Morpholine Derivatives

Recent advancements in synthetic chemistry have led to more efficient and sustainable methods for constructing the morpholine heterocycle. These emerging techniques focus on improving yields, reducing waste, and simplifying procedures. semanticscholar.orgchemrxiv.org

Green Synthesis with Ethylene Sulfate: A notable development is the use of inexpensive reagents like ethylene sulfate and potassium tert-butoxide for the conversion of 1,2-amino alcohols into morpholines. chemrxiv.orgchemrxiv.org This one or two-step, redox-neutral protocol is high-yielding and allows for the clean isolation of N-monoalkylation products from a simple Sₙ2 reaction. organic-chemistry.orgchemrxiv.org This approach represents a significant improvement over traditional methods that often require harsh reagents. chemrxiv.org

Electrochemical Methods: Electrochemical synthesis is an emerging field that offers unique reactivity. An intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols has been developed to provide straightforward access to CF₃-containing morpholine derivatives, showcasing the potential of electrochemistry in synthesizing complex morpholines. semanticscholar.org

Photocatalysis: A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been shown to produce substituted morpholines under continuous flow conditions, using an inexpensive organic photocatalyst. organic-chemistry.org

These advanced methods, while not directly reported for the synthesis of this compound, provide powerful tools for the efficient construction of the morpholine core, which can then be elaborated to the final target molecule. semanticscholar.orgchemrxiv.org

Reactivity and Transformations of 5 Morpholin 4 Yl Pentan 2 Ol

Chemical Reactions of the Secondary Alcohol Functionality

The secondary alcohol group in 5-(morpholin-4-yl)pentan-2-ol is a key site for various chemical modifications, including oxidation, esterification, etherification, dehydration, and nucleophilic substitution.

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 5-(morpholin-4-yl)pentan-2-one. chemsynthesis.com This transformation is a common and reliable reaction for secondary alcohols. quora.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. organic-chemistry.org

Commonly used oxidizing agents include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇) in an acidic medium. chemguide.co.uklibretexts.org The reaction with acidified potassium dichromate(VI) is typically accompanied by a color change from orange to green, indicating the reduction of Cr(VI) to Cr(III). docbrown.info Milder and more selective oxidizing agents, such as those used in the Swern or Dess-Martin periodinane oxidations, can also be utilized, particularly when trying to avoid harsh acidic conditions that might affect the morpholine (B109124) ring. organic-chemistry.org

Table 1: Common Oxidizing Agents for Secondary Alcohols

Oxidizing Agent Typical Reaction Conditions Product
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ Heat Ketone
Pyridinium Chlorochromate (PCC) Dichloromethane (B109758) (CH₂Cl₂) Ketone
Dess-Martin Periodinane Dichloromethane (CH₂Cl₂) Ketone

The hydroxyl group of this compound can be converted into an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. libretexts.org This process, known as esterification, is often catalyzed by an acid or a base. For instance, reaction with acetic anhydride, potentially in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), would yield 5-(morpholin-4-yl)pentan-2-yl acetate. mdpi.comorganic-chemistry.org The use of an acyl chloride in the presence of a base like pyridine (B92270) is also a common method for the acylation of alcohols. organic-chemistry.org

Etherification, the conversion of the alcohol to an ether, can be achieved through various methods. The Williamson ether synthesis, for example, would involve the deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given the presence of the basic morpholine nitrogen, careful selection of the base is necessary to ensure selective deprotonation of the hydroxyl group. Alternatively, acid-catalyzed dehydration of a mixture of two alcohols can lead to the formation of an ether, although this method is less controlled for producing unsymmetrical ethers. masterorganicchemistry.com More modern methods for the etherification of secondary alcohols often utilize metal catalysts to facilitate the reaction. nih.govorganic-chemistry.orgacs.org

The acid-catalyzed dehydration of this compound is expected to produce a mixture of alkene isomers. libretexts.org This elimination reaction typically involves heating the alcohol in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uklibretexts.org The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a carbocation intermediate. Subsequent deprotonation of a neighboring carbon atom by a weak base (like water or the conjugate base of the acid) results in the formation of a double bond.

For this compound, the secondary carbocation formed can lead to the elimination of a proton from either carbon 1 or carbon 3, resulting in the formation of 5-(morpholin-4-yl)pent-1-ene and 5-(morpholin-4-yl)pent-2-ene, respectively. According to Zaitsev's rule, the more substituted alkene, in this case, 5-(morpholin-4-yl)pent-2-ene, is generally the major product due to its greater thermodynamic stability. atlas.org The pent-2-ene product can also exist as a mixture of (E) and (Z) geometric isomers. tsfx.edu.au

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the hydroxyl-bearing carbon, the -OH group must first be converted into a better leaving group. A common method to achieve this is by protonating the alcohol with a strong acid, which converts the leaving group from hydroxide (B78521) (-OH) to water (H₂O), a much better leaving group. The resulting carbocation can then be attacked by a nucleophile.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. The resulting sulfonate ester can then undergo nucleophilic substitution with a wide range of nucleophiles.

Reactions Involving the Morpholine Heterocycle

The nitrogen atom of the morpholine ring in this compound is a nucleophilic and basic center, allowing for reactions such as N-alkylation and N-acylation.

As a secondary amine, the nitrogen atom in the morpholine ring can readily undergo N-alkylation with alkyl halides. acsgcipr.org This is a standard Sₙ2 reaction where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. chemrxiv.org This reaction results in the formation of a quaternary ammonium (B1175870) salt. The synthesis of morpholine derivatives often involves such N-alkylation steps. evitachem.com

N-acylation of the morpholine nitrogen can be achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride. thieme-connect.com This reaction forms an N-acylmorpholine derivative. For example, reaction with acetyl chloride would yield 1-(4-(4-hydroxypentan-2-yl)morpholino)ethan-1-one. google.com These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). hacettepe.edu.tr The resulting amides are generally stable compounds. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
5-(morpholin-4-yl)pentan-2-one
Pyridinium chlorochromate
Potassium dichromate
4-(N,N-dimethylamino)pyridine
5-(morpholin-4-yl)pentan-2-yl acetate
Sulfuric acid
Phosphoric acid
5-(morpholin-4-yl)pent-1-ene
5-(morpholin-4-yl)pent-2-ene
Acetyl chloride

Formation of Quaternary Ammonium Salts

The nitrogen atom in the morpholine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows the compound to readily undergo N-alkylation reactions, also known as quaternization, when treated with alkylating agents such as alkyl halides. researchgate.netresearchgate.net This reaction converts the tertiary amine into a quaternary ammonium salt, fundamentally altering the molecule's physical and chemical properties, such as its solubility and electronic characteristics.

The general mechanism involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of an alkylating agent, displacing a leaving group and forming a new carbon-nitrogen bond. The resulting ammonium salt carries a positive charge on the nitrogen atom. The steric course of quaternization in morpholine systems, particularly the preference for axial or equatorial attack, has been a subject of detailed stereochemical studies. researchgate.net

Alkylating Agent (R-X)Resulting Quaternary Ammonium SaltTypical Reaction Conditions
Methyl Iodide (CH₃I)4-(2-hydroxypentan-4-yl)-4-methylmorpholin-4-ium iodideInert solvent (e.g., acetone, acetonitrile), room temperature or gentle heating
Ethyl Bromide (CH₃CH₂Br)4-ethyl-4-(2-hydroxypentan-4-yl)morpholin-4-ium bromideHeating in a polar aprotic solvent (e.g., DMF)
Benzyl Chloride (C₆H₅CH₂Cl)4-benzyl-4-(2-hydroxypentan-4-yl)morpholin-4-ium chlorideHeating in acetonitrile (B52724) or similar solvent

Derivatization Strategies for Analogues of 5-(morpholin-4-yl)pentan-2-olbanglajol.info,semanticscholar.org

The structure of this compound serves as a template for the synthesis of a wide array of analogues. Strategic modifications can be made to introduce additional structural and stereochemical diversity.

Introduction of Additional Chiral Centers

The parent molecule possesses a single stereocenter at the C-2 position of the pentanol (B124592) chain. The creation of analogues with additional chiral centers is a key strategy in medicinal chemistry to explore stereochemistry-activity relationships. nih.gov Chiral morpholine derivatives are important structural motifs in many bioactive compounds. semanticscholar.org

Several asymmetric synthetic approaches can be employed:

Modification of the Morpholine Ring: Additional stereocenters can be installed on the morpholine ring itself. This can be achieved through methods like the asymmetric hydrogenation of unsaturated dehydromorpholine precursors using chiral catalysts, which can yield 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.orgrsc.org Organocatalytic asymmetric halocyclization is another powerful method to produce chiral morpholines containing quaternary stereocenters. rsc.org

Synthesis from Chiral Precursors: Complex morpholines can be constructed from enantiomerically pure amino acids or amino alcohols, allowing for systematic variation in both the position and stereochemistry of substituents on the ring. nih.gov

Diastereoselective Reactions: Using the existing stereocenter on the pentanol chain to direct the stereochemical outcome of subsequent reactions is a common strategy. For example, a diastereoselective Petasis reaction can be used to form morpholinone derivatives that can be further transformed. nih.gov

StrategyDescriptionExample Method
Asymmetric Catalysis on Ring PrecursorsCreation of a chiral center on the morpholine ring from an achiral precursor.Rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine. rsc.org
Use of Chiral PoolBuilding the morpholine ring or side chain from readily available, enantiopure starting materials.Synthesis from enantiomerically pure amino alcohols. nih.gov
Organocatalytic CyclizationUsing a small chiral organic molecule to catalyze an enantioselective ring-forming reaction.Cinchona alkaloid-catalyzed chlorocycloetherification of an alkenol. rsc.org
Substrate-Controlled DiastereoselectionUtilizing the existing chiral center at C-2 to influence the stereochemistry of a new center.Addition of an organometallic reagent to the ketone precursor, 5-(morpholin-4-yl)pentan-2-one.

Modification of the Aliphatic Chain Length and Branching

The five-carbon aliphatic chain provides a scaffold that can be readily modified to study the impact of chain length and substitution on a molecule's properties. Subtle changes in the length of an aliphatic chain can significantly influence molecular conformation and intermolecular interactions. mdpi.com

Chain Lengthening (Homologation): The pentanol chain can be extended by one or more carbon atoms. Efficient one- and two-carbon homologation of alcohols can be achieved using β-carbonyl benzothiazole (B30560) (BT) sulfone intermediates via a Mitsunobu reaction. nih.gov

Chain Shortening: Accessing shorter-chain analogues would typically involve starting from a different precursor, such as 4-(morpholin-4-yl)butan-1-al, and performing a Grignard reaction with methylmagnesium bromide.

Introduction of Branching: Alkyl branches can be introduced at various positions. For example, oxidation of the secondary alcohol to the corresponding ketone, 5-(morpholin-4-yl)pentan-2-one, provides an electrophilic center for the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to introduce branching at the C-2 position.

This compound as a Versatile Synthetic Intermediatenih.gov,researchgate.net

The morpholine heterocycle is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical and metabolic properties. nih.gov As such, this compound represents a valuable chiral building block for the synthesis of more complex, biologically active molecules. portico.orgnih.gov Its utility stems from the presence of two distinct and reactive functional handles.

The Secondary Alcohol: This group can be oxidized to a ketone, esterified with carboxylic acids, or converted into a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.

The Morpholine Nitrogen: As previously discussed, this tertiary amine can be quaternized. It also imparts specific solubility and hydrogen-bonding characteristics to the molecule.

The Chiral Center: The inherent chirality at C-2 makes it a useful starting material for the stereoselective synthesis of target molecules, avoiding the need for chiral resolutions at later stages. mdpi.com

This combination of features allows the compound to be incorporated into larger molecular frameworks through a variety of synthetic transformations, making it a versatile intermediate for creating libraries of compounds for drug discovery and for the total synthesis of complex natural products. beilstein-journals.org

Functional GroupTransformationReagentsProduct Type
Secondary Alcohol (-OH)OxidationPCC, Swern, DMPKetone (5-(morpholin-4-yl)pentan-2-one)
EsterificationAcyl chloride, Carboxylic acid + DCCEster
EtherificationNaH, then Alkyl Halide (Williamson)Ether
Tertiary Amine (Morpholine-N)QuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt

Spectroscopic and Structural Elucidation Methodologies for 5 Morpholin 4 Yl Pentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 5-(morpholin-4-yl)pentan-2-ol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed picture of the molecule's connectivity can be constructed.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pentanol (B124592) chain and the morpholine (B109124) ring. The chemical shifts (δ) are influenced by neighboring atoms and functional groups. For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear at a characteristic downfield shift.

Expected ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (C1) ~1.15 Doublet 3H
CH(OH) (C2) ~3.7-3.8 Multiplet 1H
CH₂ (C3) ~1.4-1.6 Multiplet 2H
CH₂ (C4) ~1.5-1.7 Multiplet 2H
CH₂-N (C5) ~2.3-2.5 Triplet 2H
N-CH₂ (Morpholine) ~2.4-2.6 Triplet 4H
O-CH₂ (Morpholine) ~3.6-3.7 Triplet 4H

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments, thus confirming the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The presence of nine distinct signals would confirm the molecular structure.

Expected ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (CH₃) ~23
C2 (CHOH) ~67
C3 (CH₂) ~36
C4 (CH₂) ~24
C5 (CH₂-N) ~59
N-CH₂ (Morpholine) ~54

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons of C1 and C2, C2 and C3, C3 and C4, and C4 and C5, confirming the pentanol chain's sequence. It would also show correlations between the adjacent methylene (B1212753) protons within the morpholine ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.orgnih.gov This allows for the definitive assignment of each carbon atom that has attached protons. For example, the proton signal around δ 3.7 ppm would correlate with the carbon signal around δ 67 ppm, confirming the C2-H2 assignment.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds apart. youtube.com It is particularly useful for identifying connections across atoms with no protons, such as quaternary carbons or heteroatoms. In this molecule, HMBC would be key to confirming the link between the pentanol chain and the morpholine ring. A crucial correlation would be observed between the protons on C5 of the pentane (B18724) chain and the N-CH₂ carbons of the morpholine ring, and vice-versa.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would be expected to show a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretching from the alkyl chain and morpholine ring, as well as C-O and C-N stretching vibrations. ucla.eduvscht.cz

Expected Characteristic IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol 3500–3200 Strong, Broad
C-H Stretch Alkane (CH₂, CH₃) 3000–2850 Strong
C-O Stretch Secondary Alcohol 1300–1000 Strong

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound (molecular formula C₉H₁₉NO₂), the molecular weight is 173.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 173.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are prone to breaking. Cleavage adjacent to the nitrogen of the morpholine ring is particularly common in N-alkylated morpholines. core.ac.uk A prominent peak at m/z 100, corresponding to the [CH₂=N(CH₂CH₂)₂O]⁺ ion, would be a strong indicator of the morpholinomethyl moiety.

Loss of a neutral molecule: The loss of a water molecule (H₂O, 18 Da) from the alcohol group is a common fragmentation, which would lead to a peak at m/z 155 (M-18).

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hebmu.edu.cn While this compound may be a liquid or a low-melting solid at room temperature, it could potentially be converted into a crystalline derivative (e.g., a salt like a hydrochloride or a picrate) suitable for this analysis.

If a suitable single crystal is obtained, X-ray diffraction analysis can provide definitive information on:

Molecular Conformation: The exact conformation of the pentanol chain and the chair conformation of the morpholine ring in the solid state.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules are packed in the crystal lattice, including hydrogen bonding involving the hydroxyl group.

This technique offers an unambiguous determination of the molecular structure, which can be used to calibrate and confirm the interpretations derived from spectroscopic methods. science.gov

Table of Compounds

Compound Name

Purity Assessment and Isolation Techniques (e.g., Chromatography)

The final stage in the synthesis of this compound involves the critical processes of isolation and purification. These steps are essential to remove any unreacted starting materials, byproducts, and other impurities, ensuring the final compound meets the required standards of purity for subsequent spectroscopic and structural analysis. The choice of purification methodology is largely dictated by the physical and chemical properties of the target compound and its impurities, as well as the scale of the synthesis. For a chiral amino alcohol like this compound, chromatographic techniques are often the most effective methods for achieving high purity.

Isolation of the Crude Product

Following the synthetic reaction, the initial work-up procedure typically involves quenching the reaction, followed by an extraction to separate the desired product from the reaction medium. A common approach involves neutralizing the reaction mixture and then performing a liquid-liquid extraction. Given the basic nature of the morpholine nitrogen and the polar hydroxyl group, the choice of solvent is crucial. A typical extraction might use a moderately polar organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt such as sodium sulfate, and finally, the solvent is removed under reduced pressure to yield the crude product.

The crude product at this stage is a mixture containing the desired this compound along with various impurities. The nature and quantity of these impurities depend on the specific synthetic route employed. Common impurities could include unreacted starting materials, such as morpholine and a pentan-2-ol precursor, as well as byproducts from side reactions.

Chromatographic Purification

Due to the presence of both a polar hydroxyl group and a basic morpholine moiety, this compound is well-suited for purification by column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

For the purification of this compound, silica (B1680970) gel is a common choice for the stationary phase. The polarity of the mobile phase (eluent) is carefully optimized to achieve good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed. For a compound with a basic nitrogen, it is also common practice to add a small amount of a basic modifier, like triethylamine, to the eluent system. This helps to prevent peak tailing and improve the resolution by deactivating the acidic silanol (B1196071) groups on the silica surface.

A hypothetical separation of a crude reaction mixture is detailed in the table below. The separation was performed on a silica gel column, and the fractions were analyzed by thin-layer chromatography (TLC) to identify the components.

Fraction No.Eluent System (Hexane:Ethyl Acetate + 0.1% Triethylamine)Compound ElutedRf Value (TLC)Purity (by GC-MS)
1-590:10Non-polar byproducts0.85-
6-1080:20Unreacted pentan-2-ol precursor0.65-
11-2570:30This compound0.40>98%
26-3050:50Unreacted Morpholine0.15-
31-350:100Highly polar impuritiesBaseline-

Purity Assessment

After chromatographic purification, the purity of the isolated this compound is assessed using various analytical techniques.

Thin-Layer Chromatography (TLC): This is a quick and simple method used to monitor the progress of the purification. The purified compound should appear as a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique provides information about both the purity and the identity of the compound. The gas chromatogram should show a single major peak corresponding to the desired product. The mass spectrum of this peak will provide the molecular weight and fragmentation pattern, which can be compared with the expected values for this compound.

High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is often the method of choice. A suitable column and mobile phase are selected to achieve a sharp, symmetrical peak for the compound of interest. The purity is determined by the area percentage of the main peak relative to any impurity peaks. For chiral compounds like this compound, chiral HPLC can be employed to determine the enantiomeric excess.

The combination of these techniques provides a comprehensive assessment of the purity of the isolated this compound, ensuring that the sample is suitable for detailed spectroscopic and structural elucidation.

Biological Activity and Mechanistic Studies of 5 Morpholin 4 Yl Pentan 2 Ol Analogues Preclinical and in Vitro Focus

Investigation of Specific Biological Targets and Pathways

The morpholine (B109124) moiety is a key component in the pharmacophore of numerous enzyme inhibitors and demonstrates selective affinity for a range of receptors. nih.gov Its ability to participate in molecular interactions enhances the potency of compounds and can improve their pharmacokinetic profiles. nih.gov

Enzyme Binding and Inhibition Studies (e.g., phosphodiesterases, kinases)

Analogues containing the morpholine scaffold have been extensively studied as inhibitors of various enzymes, particularly kinases. The morpholine ring can be crucial for enhancing potency and selectivity. acs.org

For instance, morpholine-containing pyrazolopyrimidines have been identified as selective and potent ATP-competitive inhibitors of mTOR, a key kinase in cell growth and proliferation. researchgate.net The substitution of a simple morpholine with a bridged morpholine in these inhibitors led to a dramatic improvement in selectivity for mTOR over the structurally related PI3Kα. researchgate.net This highlights the significant role the morpholine conformation plays in target engagement. Molecular modeling suggests that a single amino acid difference in the hinge region between PI3K and mTOR creates a deeper pocket in mTOR that better accommodates the bulkier bridged morpholines, explaining the observed selectivity. researchgate.net

Furthermore, a series of analogues of ZSTK474, a pan-Class I PI3K inhibitor containing two morpholine groups, were synthesized to probe the structural requirements for potent inhibition. nih.gov Replacement of a morpholine group with various 2-aminoethyl functionalities revealed that analogues with pendant hydroxyl or methoxy (B1213986) groups retained low nanomolar inhibition against PI3Kα, PI3Kγ, and PI3Kδ isoforms. nih.gov In contrast, analogues with pendant amino groups showed significantly reduced inhibitory activity. nih.gov

In Vitro PI3K Isoform Inhibition by ZSTK474 Analogues
CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (1)5.0>10020.83.9
Analogue 6a (ethanolamine replacement)9.9>50052.19.8
Analogue 6b (diethanolamine replacement)3.7>50014.69.8
Analogue 6d (monomethoxylated replacement)4.5>50029.410.1
Analogue 6e (dimethylamino replacement)150>500>500145

While specific data on phosphodiesterase inhibition by close analogues of 5-(morpholin-4-yl)pentan-2-ol is limited, the broader class of morpholine-containing compounds has been investigated for this activity.

Receptor Ligand Interaction Studies (e.g., G-protein coupled receptors)

For example, studies on aporphine (B1220529) analogues as 5-HT2A receptor ligands have utilized homology modeling and molecular docking to understand their binding. nih.gov These computational approaches, correlated with in vitro affinity data, have identified key amino acid residues within the receptor's binding pocket that interact with the ligands. nih.gov While not directly involving this compound analogues, these studies provide a framework for how the morpholine scaffold could interact with GPCRs. The protonated nitrogen of a ligand and interactions with residues like Asp155, Ser242, and Phe234 can be crucial for affinity. nih.gov

Cellular Mechanism of Action Investigations in Cultured Cell Lines (in vitro)

In vitro studies using cultured cell lines are instrumental in elucidating the cellular mechanisms through which morpholine-containing compounds exert their biological effects.

Modulation of Cellular Signaling Pathways

Morpholine analogues have been shown to modulate key cellular signaling pathways involved in cell proliferation and survival. As discussed, morpholine-containing compounds can act as potent inhibitors of the PI3K/Akt/mTOR pathway. researchgate.net This pathway is frequently dysregulated in cancer, and its inhibition can lead to decreased cell growth and survival. For instance, some morpholine-substituted quinazoline (B50416) derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to their anticancer effects. researchgate.net

Induction of Programmed Cell Death (Apoptosis, Necroptosis)

A significant mechanism of action for many anticancer agents is the induction of apoptosis. Several studies have demonstrated that morpholine-containing compounds can trigger apoptosis in cancer cells.

For example, a series of morpholine-substituted quinazoline derivatives were evaluated for their cytotoxic potential against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma). nih.gov The compounds AK-3 and AK-10 were particularly effective, displaying significant cytotoxic activity. nih.gov Mechanistic studies revealed that these compounds cause cell cycle arrest at the G0/G1 phase and that the primary mode of cell death is apoptosis. nih.govnih.gov Further investigation suggested that these compounds may bind to Bcl-2 proteins, thereby inducing the apoptotic cascade. nih.gov

Cytotoxic Activity and Apoptosis Induction by Morpholine-Substituted Quinazolines
CompoundCell LineIC50 (µM)Cell Cycle Arrest at G0/G1 PhasePrimary Mechanism of Cell Death
AK-3A54910.38 ± 0.2759%Apoptosis
MCF-76.44 ± 0.29
SHSY-5Y9.54 ± 0.15
AK-10A5498.55 ± 0.6762%Apoptosis
MCF-73.15 ± 0.23
SHSY-5Y3.36 ± 0.29

Similarly, spirooxindole-derived morpholine-fused-1,2,3-triazoles have been synthesized and shown to inhibit the proliferation of human tumor cell lines. nih.gov Treatment of A549 cells with potent compounds from this series led to classic apoptotic morphological changes, such as cell shrinkage and nuclear condensation and fragmentation. nih.gov These compounds also caused a collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels, both of which are hallmarks of apoptosis. nih.gov

Impact on Membrane Integrity or Ion Channel Function

In the context of eukaryotic cells, electrophysiological techniques like patch-clamping are the gold standard for studying ion channel activity and pharmacology. europeanpharmaceuticalreview.com These methods allow for the precise measurement of ion flow across the cell membrane and can be used to assess how compounds modulate channel function. europeanpharmaceuticalreview.comnih.gov Studies on various ion channels have shown that their function is sensitive to the surrounding lipid environment and can be modulated by small molecules that alter the biophysical properties of the membrane. mdpi.com While specific studies on the direct impact of this compound analogues on membrane integrity or ion channel function are needed, the presence of the lipophilic pentanol (B124592) chain and the polar morpholine group suggests a potential for membrane interaction.

Antimicrobial Activity Studies in Microorganism Models (in vitro)

The therapeutic potential of morpholine-containing compounds, which are analogues of this compound, has been explored through numerous in vitro studies to determine their efficacy against a wide array of pathogenic microorganisms. These studies are foundational in establishing the spectrum of activity and identifying the most promising candidates for further development.

Analogues featuring the morpholine scaffold have demonstrated a broad spectrum of antibacterial activity, with varying effectiveness against both Gram-positive and Gram-negative bacteria. core.ac.uk For instance, certain morpholine-derived benzenesulphonamides showed moderate activity against the Gram-positive Bacillus subtilis and the Gram-negative Salmonella typhi, although they were inactive against Escherichia coli. chemsociety.org.ng This highlights a degree of selectivity in their action.

In other studies, newly synthesized piperazine (B1678402) and morpholine derivatives were tested against twenty-nine different bacterial strains, revealing significant inhibitory effects that were closely linked to their specific chemical structures. core.ac.uk Ruthenium-based complexes modified with a morpholine moiety have shown particularly robust bactericidal activity against the Gram-positive pathogen Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov Furthermore, certain quinolone antimicrobials substituted with a morpholine ring at the 7-position exhibited better activity against Gram-positive bacteria than established drugs like ciprofloxacin (B1669076) and ofloxacin. nih.gov

The following table summarizes the in vitro antibacterial activity of selected morpholine analogues against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of Selected Morpholine Analogues

Compound Class Bacterial Strain Activity / MIC Reference
Benzenesulphonamides Bacillus subtilis Moderate chemsociety.org.ng
Salmonella typhi Moderate chemsociety.org.ng
Escherichia coli No activity chemsociety.org.ng
Ru(II)-morpholine complex Staphylococcus aureus 0.78 µg/mL nih.gov
Quinolone-morpholine Gram-positive bacteria Potent nih.gov
Gram-negative bacteria Moderate nih.gov

The antifungal properties of morpholine analogues are well-documented, particularly their action against clinically relevant yeasts and molds. The agricultural fungicides fenpropimorph (B1672530) and amorolfine (B1665469) are classic examples of this class. nih.gov Research has shown that novel sila-analogues of these compounds exhibit potent activity against a range of human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov

Similarly, azole derivatives incorporating a morpholine ring have demonstrated in vitro potency comparable to fluconazole (B54011) against various Candida species and Cryptococcus neoformans. nih.gov Surfactants based on morpholine, such as certain quaternary ammonium (B1175870) compounds, have also been investigated for their antifungal properties against drug-susceptible and resistant strains of C. albicans and C. neoformans. researchgate.net

The data below illustrates the minimum inhibitory concentrations (MIC) for representative morpholine analogues against pathogenic fungal strains.

Table 2: In Vitro Antifungal Activity of Selected Morpholine Analogues

Compound Class Fungal Strain Activity / MIC₅₀ / IC₅₀ Reference
Sila-morpholine analogues Candida albicans Potent (MICs varied) nih.gov
Candida glabrata Potent (MICs varied) nih.gov
Cryptococcus neoformans Potent (MICs varied) nih.gov
Aspergillus niger Potent (MICs varied) nih.gov
Azole-morpholine (UR-9751) Candida spp. Comparable to Fluconazole nih.gov
Cryptococcus neoformans Comparable to Fluconazole nih.gov
Morpholinium surfactants Candida albicans Active researchgate.net
Cryptococcus neoformans Active researchgate.net

Research into the mechanisms of action for morpholine analogues reveals a multi-targeted approach, which may contribute to their broad-spectrum activity and potentially lower the incidence of resistance.

A primary mechanism, particularly for antifungal activity, is the disruption of the fungal cell membrane's integrity. Morpholine antifungals like fenpropimorph are known to inhibit two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol reductase (ERG24) and sterol isomerase (ERG2). nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, these compounds lead to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises membrane fluidity and function, ultimately leading to cell death. nih.gov

In bacteria, some morpholine-modified agents have been shown to directly destroy the bacterial membrane. nih.gov This disruption can lead to the leakage of essential intracellular components, such as nucleic acids, and depolarization of the membrane potential. nih.gov In addition to direct membrane damage, some of these compounds can induce the production of reactive oxygen species (ROS) within the bacteria, leading to oxidative stress and cellular damage. nih.gov

Other mechanisms include the inhibition of bacterial efflux pumps, which are responsible for expelling antibiotics from the cell, thereby overcoming multidrug resistance. mdpi.com Certain morpholine-containing compounds have also been found to interact with the allosteric site of penicillin-binding protein 2a (PBP2a), which is crucial for β-lactam resistance in strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Structure-Activity Relationship (SAR) Investigations for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For morpholine analogues, these investigations have provided deep insights into how specific structural features influence antimicrobial activity. researchgate.netnih.govnih.gov

The morpholine ring is considered a "privileged" pharmacophore in medicinal chemistry, and its substitution pattern plays a critical role in determining the biological activity of its derivatives. nih.govnih.gov

SAR studies on quinolone antimicrobials revealed that substituting a morpholine ring at the C-7 position led to potent antibacterial activity. nih.gov Specifically, a 7-(2-(aminomethyl)morpholino) derivative demonstrated superior efficacy against Gram-positive bacteria compared to standard quinolones. nih.gov This suggests that the substituent on the morpholine ring itself is key to enhancing potency.

In a series of sila-morpholine antifungals, it was determined that a basic tertiary nitrogen within the morpholine structure is essential for activity. nih.gov Analogues where this nitrogen was replaced with an amide group were found to be inactive. nih.gov Further studies on various morpholine derivatives have shown that the introduction of different substituents can fine-tune the activity spectrum. For example, in one series, attaching aromatic rings with halogen groups to the morpholine scaffold was found to increase inhibitory action. e3s-conferences.org The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the compound's efficacy against different bacterial strains. scienceopen.com

While direct SAR studies on this compound are not extensively available, the role of hydroxyl groups and stereochemistry in drug action is a well-established principle in medicinal chemistry. The hydroxyl (-OH) group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. algoreducation.commasterorganicchemistry.com These interactions are fundamental for the specific binding of a drug to its biological target, such as an enzyme's active site. hyphadiscovery.com

Furthermore, the carbon atom at position 2 in this compound is a chiral center. This means the compound exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). Stereochemistry often has a crucial impact on a drug's action, as biological targets like enzymes and receptors are themselves chiral. nih.govnih.gov It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer) because it fits more precisely into the target's binding site. nih.gov Therefore, the specific stereochemistry (R or S) at the hydroxyl-bearing carbon is expected to be a critical determinant of the biological activity of these analogues. nih.gov

Effects of Aliphatic Chain Modifications on Biological Activity

However, in the broader context of medicinal chemistry, the modification of aliphatic chains is a common strategy to modulate the pharmacological properties of bioactive molecules. Generally, altering the length, branching, or rigidity of an aliphatic linker can influence a compound's potency, selectivity, and pharmacokinetic profile. These changes can affect how the molecule binds to its biological target, its solubility, and its ability to cross cell membranes.

For instance, studies on other classes of morpholine-containing compounds have demonstrated that the length of an aliphatic chain can be a critical determinant of biological activity. In a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety, researchers found that the length of the methylene (B1212753) side chain (with two, three, or four carbons) significantly influenced their cholinesterase inhibitory potency. nih.gov Specifically, derivatives with a two-methylene linker exhibited more potent inhibition of acetylcholinesterase (AChE) compared to those with three or four-methylene linkers. nih.gov This highlights the principle that an optimal chain length often exists for achieving a desired biological effect, as it properly orients the key pharmacophoric elements for interaction with the target protein.

While this example does not directly pertain to this compound, it illustrates the established principle that modifications to aliphatic chains are a key aspect of drug design and lead optimization. Without specific data on the target compound and its analogues, any discussion on the effects of modifying its pentanol chain remains speculative and based on these general medicinal chemistry principles. Further research would be required to elucidate the specific impact of such modifications on the biological activity of this particular chemical series.

Due to the absence of specific research data, a data table for the effects of aliphatic chain modifications on the biological activity of this compound analogues cannot be generated.

Future Research Directions and Academic Applications for 5 Morpholin 4 Yl Pentan 2 Ol

Development of Chemo- and Stereoselective Synthetic Methodologies

The development of efficient and selective methods for the synthesis of 5-(morpholin-4-yl)pentan-2-ol is a fundamental area for future research. Given the presence of a stereocenter at the C2 position, establishing enantioselective synthetic routes is of paramount importance for accessing stereochemically pure isomers, which is often crucial for pharmacological applications.

Future research could focus on several promising strategies:

Asymmetric Reduction of Ketones: A key approach would involve the asymmetric reduction of the corresponding ketone, 5-(morpholin-4-yl)pentan-2-one. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation, employing well-defined chiral catalysts. The development of a highly enantioselective and scalable reduction protocol would be a significant advancement.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials from the chiral pool, such as chiral epoxides or amino acids, could provide another effective route to optically active this compound.

Enzymatic Resolutions: Biocatalytic methods, such as the enzymatic resolution of a racemic mixture of this compound, could offer a green and highly selective alternative to traditional chemical methods. Lipases, for instance, are known to catalyze the enantioselective acylation of secondary alcohols.

The development of these methodologies would not only provide access to this specific compound but could also be applicable to the synthesis of a broader range of chiral aminols.

Exploration of Novel Reactions and Derivatizations

The bifunctional nature of this compound, with its secondary alcohol and tertiary amine, opens up a wide array of possibilities for novel reactions and derivatizations. These modifications could lead to the generation of diverse chemical libraries for screening in various biological assays.

Potential areas of exploration include:

Reactions at the Hydroxyl Group: The secondary alcohol can undergo a variety of transformations, including oxidation to the corresponding ketone, esterification with a wide range of carboxylic acids, and etherification. These reactions would allow for the introduction of various functional groups, altering the compound's physicochemical properties.

Reactions involving the Morpholine (B109124) Nitrogen: While the morpholine nitrogen is a tertiary amine and thus less reactive than primary or secondary amines, it can still participate in reactions such as quaternization to form ammonium (B1175870) salts.

Derivatization for Analytical Purposes: Chemical derivatization can be employed to enhance the detectability of this compound in analytical methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). semanticscholar.orgeurekaselect.com

Systematic exploration of these reactions will expand the chemical space accessible from this starting material.

Utilization as a Scaffold for Complex Molecule Design

The morpholine ring is considered a "privileged structure" in medicinal chemistry, as it is a common feature in many approved drugs and bioactive molecules. nih.govnih.gov The this compound structure can serve as a valuable scaffold for the design and synthesis of more complex molecules with potential therapeutic applications.

Future research in this area could involve:

Fragment-Based Drug Discovery: The compound itself or its simple derivatives could be used as fragments in fragment-based screening campaigns to identify new starting points for drug discovery programs.

Combinatorial Chemistry: The reactive hydroxyl group provides a handle for the attachment of various building blocks in a combinatorial fashion, leading to the rapid generation of libraries of related compounds.

Synthesis of Bioactive Analogues: The morpholine-aminol scaffold can be incorporated into the structures of known bioactive molecules to explore structure-activity relationships (SAR) and potentially improve their pharmacological profiles. nih.gov For instance, morpholine derivatives have been investigated as inhibitors of various enzymes and as agents targeting the central nervous system. rsc.orgresearchgate.net

The versatility of this scaffold makes it an attractive starting point for the development of new chemical entities.

Integration of Computational and Experimental Approaches for Rational Design

The combination of computational modeling and experimental synthesis offers a powerful approach for the rational design of new molecules based on the this compound scaffold.

This integrated approach could include:

Molecular Docking Studies: In silico docking studies could be used to predict the binding of virtual libraries of this compound derivatives to the active sites of various biological targets, such as enzymes or receptors. nih.gov This would help in prioritizing the synthesis of compounds with the highest predicted affinity.

Pharmacophore Modeling: A pharmacophore model can be developed based on the structural features of known active compounds containing the morpholine or aminol motifs. This model can then be used to design new derivatives of this compound with a higher probability of biological activity.

QSAR (Quantitative Structure-Activity Relationship) Studies: If a set of analogues with measured biological activity becomes available, QSAR studies can be performed to correlate the structural features of the molecules with their activity, providing insights for the design of more potent compounds.

By leveraging computational tools, the design and synthesis process can be made more efficient and focused.

Contribution to Chemical Biology Tool Development

Chemical biology tools are essential for probing biological systems and understanding the mechanisms of disease. The this compound scaffold could be utilized in the development of such tools. jst.go.jpfrontiersin.orgscispace.com

Potential applications in this area include:

Synthesis of Chemical Probes: By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the this compound scaffold, chemical probes can be synthesized to study the localization and interactions of target proteins. nih.gov

Development of Activity-Based Probes (ABPs): The scaffold could be incorporated into the design of ABPs that covalently label specific enzymes, allowing for the study of their activity in complex biological samples.

Linkers for PROTACs and Other Targeted Protein Degraders: The structural features of this compound might be suitable for use as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs) or other modalities that induce the degradation of specific proteins.

The development of such tools would contribute to a deeper understanding of biological processes at the molecular level.

Challenges and Opportunities in the Academic Study of Multifunctional Aminols

The academic study of multifunctional aminols like this compound presents both challenges and opportunities.

Challenges:

Chemoselectivity: The presence of multiple functional groups can lead to challenges in achieving chemoselectivity in chemical reactions. Developing reaction conditions that allow for the selective modification of one functional group in the presence of others is a key challenge.

Stereocontrol: The synthesis of single enantiomers of chiral aminols can be complex and require specialized techniques. nih.gov

Lack of Precedent: For a specific, underexplored molecule like this compound, the lack of existing literature can make it challenging to predict its reactivity and properties.

Opportunities:

Novel Chemistry: The exploration of the reactivity of this multifunctional compound could lead to the discovery of novel chemical transformations and synthetic methodologies.

Interdisciplinary Research: The study of this compound provides opportunities for collaboration between synthetic chemists, medicinal chemists, and chemical biologists.

Training of Future Scientists: The synthesis and study of such molecules provide excellent training opportunities for students in the principles of organic synthesis, medicinal chemistry, and chemical biology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(morpholin-4-yl)pentan-2-ol, and how are intermediates purified?

  • Methodological Answer :

  • Step 1 : Start with a pentanol backbone modified at the 5-position. A common approach involves nucleophilic substitution where morpholine reacts with a halogenated precursor (e.g., 5-bromopentan-2-ol) under reflux in anhydrous solvents like THF or DCM .
  • Step 2 : Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Key Metrics : Reaction yields (~60–75%) depend on solvent polarity and reaction time. Purity is confirmed via TLC (Rf ~0.3–0.5 in ethyl acetate) and NMR (δ 3.6–3.7 ppm for morpholine protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for morpholine (δ 2.4–2.6 ppm for N–CH2, δ 3.6–3.7 ppm for O–CH2) and pentanol backbone (δ 1.4–1.6 ppm for CH2 groups).
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (m/z ~187 for [M+H]+).
  • X-ray Crystallography : For crystal structure validation, SHELX software (e.g., SHELXL) is used to refine atomic positions and hydrogen bonding networks .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Variables : Test catalysts (e.g., K2CO3 vs. DIPEA) and solvents (polar aprotic vs. ethers).
  • Case Study : Using DIPEA in DMF at 80°C increased yields to 85% compared to K2CO3 in THF (65%) due to enhanced nucleophilicity of morpholine .
  • Troubleshooting : Side products (e.g., di-substituted morpholine derivatives) can be minimized by controlling stoichiometry (1:1.2 molar ratio of pentanol precursor to morpholine) .

Q. How should researchers resolve contradictions in reported biological activity data for morpholinyl-alcohol derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Compare results across enzymatic assays (e.g., kinase inhibition) vs. cell-based viability assays (MTT or ATP-luciferase).
  • Structural Analysis : Use molecular docking (AutoDock Vina) to assess binding affinity variations caused by stereochemistry (e.g., 2-pentanol vs. 3-pentanol isomers) .
  • Data Normalization : Account for batch-to-batch purity differences via HPLC-UV (≥98% purity threshold) .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in this compound crystals?

  • Methodological Answer :

  • X-ray Diffraction : Collect high-resolution data (≤1.0 Å) to map O–H···N/O interactions. SHELXL refinement can identify bond lengths (e.g., 1.8–2.2 Å for O–H···N) and angles (~160–170°) .
  • Thermal Analysis : DSC/TGA to correlate melting points (mp ~80–85°C) with crystalline stability .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Vary substituents on pentanol (e.g., methyl, fluoro) and morpholine (e.g., benzyl, nitro).
  • Biological Testing : Screen against target proteins (e.g., PI3K or mTOR) using fluorescence polarization assays.
  • Data Tools : Multivariate regression (SPSS/R) to correlate logP values with IC50 trends .

Q. What computational methods predict the solubility and bioavailability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to calculate logS (≈−2.5 to −1.5) and BBB permeability (BOILED-Egg model).
  • MD Simulations : GROMACS for solvation free energy (ΔG ~−15 kcal/mol in water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.